4-fluoro-N-(3-((4-methylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[3-[(4-methylpiperazin-1-yl)methyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3OS/c1-23-9-11-24(12-10-23)13-17-16-3-2-4-18(16)26-20(17)22-19(25)14-5-7-15(21)8-6-14/h5-8H,2-4,9-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPWBCYGLUIESZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(SC3=C2CCC3)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Fluoro-N-(3-((4-methylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 345.46 g/mol. Its structure features a fluorinated benzamide moiety linked to a cyclopentathiophene derivative through a piperazine group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂FN₃S |
| Molecular Weight | 345.46 g/mol |
| CAS Number | 1557268-88-8 |
| Boiling Point | Not available |
| Solubility | Soluble in DMSO |
Research indicates that this compound interacts with various biological targets, primarily focusing on its role as a modulator of G protein-coupled receptors (GPCRs). GPCRs are crucial in mediating cellular responses to hormones and neurotransmitters.
- Antitumor Activity : The compound has shown promising results in inhibiting the proliferation of cancer cells, particularly in breast cancer models. It acts by modulating signaling pathways associated with cell growth and apoptosis.
- Neurotransmitter Modulation : Due to the presence of the piperazine moiety, the compound may influence neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders.
Study 1: Anticancer Effects
In a study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound against HER2-positive breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a targeted therapy for this subtype of breast cancer .
Study 2: Neuropharmacological Assessment
A neuropharmacological study assessed the effects of this compound on rat models exhibiting anxiety-like behaviors. The findings indicated that administration of the compound resulted in reduced anxiety levels, likely due to its interaction with serotonin receptors .
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural Comparison of Target Compound and Analogs
Functional Group Analysis
- Fluorine vs. Fluorine’s electronegativity may also strengthen hydrogen bonding in target interactions .
- Piperazine vs. Piperidine: The target’s 4-methylpiperazine group introduces a basic tertiary amine (pKa ~8.5), enhancing water solubility and enabling pH-dependent ionization, unlike the neutral piperidine-sulfonyl group in ’s compound.
- Cyano Group in : The 3-cyano substituent on the thiophene ring in ’s compound is a strong electron-withdrawing group, which may alter aromatic π-stacking interactions compared to the target’s unmodified thiophene .
Analytical Techniques
- IR Spectroscopy : Confirmed absence of C=O in triazole tautomers (); analogous methods likely verified the target’s amide C=O (~1660–1680 cm⁻¹) and piperazine N-H stretches (~3300 cm⁻¹) .
- NMR : ¹H-NMR would distinguish the methylpiperazine’s methyl singlet (~2.3 ppm) and thiophene aromatic protons. ¹³C-NMR confirms the amide carbonyl (~165 ppm) .
- Mass Spectrometry : High-resolution MS (as in ) determines molecular ions (e.g., m/z 589.1 for ’s compound) .
Key Research Findings and Implications
- Piperazine Advantages : The target’s 4-methylpiperazine group offers superior solubility and protonation capacity compared to ’s sulfonyl-piperidine, which may enhance pharmacokinetics.
- Triazole vs. Thiophene Scaffolds : ’s triazoles exhibit tautomerism and sulfonyl electronegativity, favoring interactions with polar enzyme pockets, whereas the target’s thiophene provides a planar, hydrophobic core for membrane integration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
